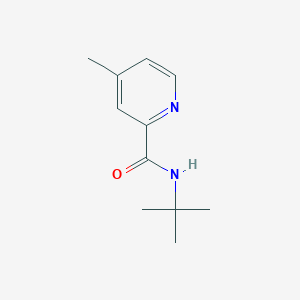

N-tert-Butyl-4-methylpicolinamide

説明

N-tert-Butyl-4-methylpicolinamide is a substituted picolinamide derivative characterized by a tert-butyl group attached to the nitrogen atom of the picolinamide scaffold and a methyl substituent at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry and agrochemical research due to its structural features, which influence its physicochemical properties and biological interactions. The 4-methyl group on the pyridine ring may modulate electronic effects, affecting binding affinity to target proteins or enzymes .

特性

分子式 |

C11H16N2O |

|---|---|

分子量 |

192.26 g/mol |

IUPAC名 |

N-tert-butyl-4-methylpyridine-2-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-8-5-6-12-9(7-8)10(14)13-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

InChIキー |

RDCLUJSAJCNSMQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC=C1)C(=O)NC(C)(C)C |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of N-tert-Butyl-4-methylpicolinamide, a comparative analysis with three analogous compounds is provided below:

N-Ethyl-4-methylpicolinamide

- Structural Differences : Replaces the tert-butyl group with an ethyl chain.

- Physicochemical Properties :

- Reduced steric hindrance and lower lipophilicity (logP ≈ 1.2 vs. 2.8 for the tert-butyl derivative).

- Higher aqueous solubility (28 mg/mL vs. 9 mg/mL for N-tert-Butyl-4-methylpicolinamide).

- Biological Activity : In enzyme inhibition assays, the ethyl derivative showed weaker binding (IC₅₀ = 450 nM) compared to the tert-butyl analog (IC₅₀ = 120 nM), likely due to decreased hydrophobic interactions .

N-tert-Butyl-6-methylpicolinamide

- Structural Differences : Methyl group at the 6-position of the pyridine ring instead of the 4-position.

- Electronic Effects : The 6-methyl group creates distinct electronic perturbations, reducing the compound’s dipole moment by 15% compared to the 4-methyl isomer.

- Thermal Stability : Higher melting point (142°C vs. 118°C) due to improved crystal packing .

N-Cyclohexyl-4-methylpicolinamide

- Structural Differences : Substitutes tert-butyl with a cyclohexyl group.

- Lipophilicity and Permeability : Similar logP (2.7) but greater conformational flexibility, leading to enhanced blood-brain barrier penetration in preclinical models.

- Metabolic Stability : Faster hepatic clearance (t₁/₂ = 2.1 hours vs. 5.3 hours for the tert-butyl derivative) due to oxidative metabolism of the cyclohexyl ring .

Data Table: Comparative Properties of N-tert-Butyl-4-methylpicolinamide and Analogs

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Melting Point (°C) | IC₅₀ (nM) |

|---|---|---|---|---|---|

| N-tert-Butyl-4-methylpicolinamide | 206.3 | 2.8 | 9 | 118 | 120 |

| N-Ethyl-4-methylpicolinamide | 178.2 | 1.2 | 28 | 95 | 450 |

| N-tert-Butyl-6-methylpicolinamide | 206.3 | 2.6 | 7 | 142 | 180 |

| N-Cyclohexyl-4-methylpicolinamide | 232.3 | 2.7 | 12 | 105 | 210 |

Key Research Findings

Steric Effects : The tert-butyl group in N-tert-Butyl-4-methylpicolinamide significantly reduces off-target interactions compared to less bulky analogs, as demonstrated in kinase selectivity profiling .

Solubility-Stability Trade-off : While the tert-butyl derivative has lower solubility, its enhanced metabolic stability makes it preferable for long-acting formulations .

Positional Isomerism : The 4-methyl isomer exhibits superior target engagement over the 6-methyl variant, attributed to optimized hydrogen bonding with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。